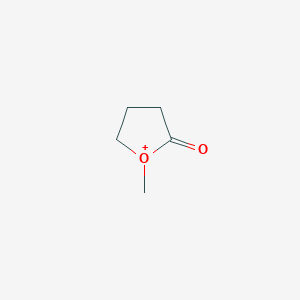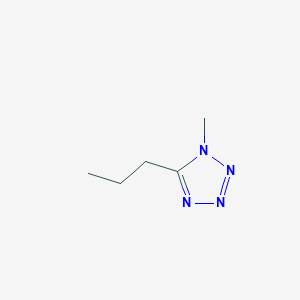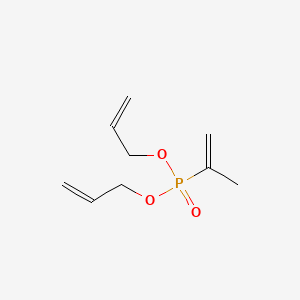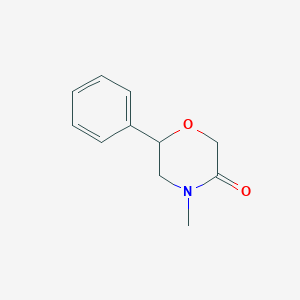![molecular formula C11H22O2Si B14366872 2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 90134-46-6](/img/structure/B14366872.png)
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C11H22O2Si. It is a derivative of 2-pentyn-1-ol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a building block and protecting group for alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 2-pentyn-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Pentyn-1-ol+TBDMS-Cl+Base→2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions using reagents like TBAF.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentyn-1-ol: The parent compound without the TBDMS protection.
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-: A similar compound with a diphenylsilyl protecting group.
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol: A related compound with a methyl group at the 2-position.
Uniqueness
The uniqueness of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its specific protecting group, which offers stability and selectivity in various chemical reactions. The TBDMS group is particularly advantageous due to its resistance to acidic and basic conditions, making it a preferred choice in multi-step organic syntheses.
Propiedades
Número CAS |
90134-46-6 |
|---|---|
Fórmula molecular |
C11H22O2Si |
Peso molecular |
214.38 g/mol |
Nombre IUPAC |
5-[tert-butyl(dimethyl)silyl]oxypent-2-yn-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,8-10H2,1-5H3 |
Clave InChI |
HHKHLMZEHVBXRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
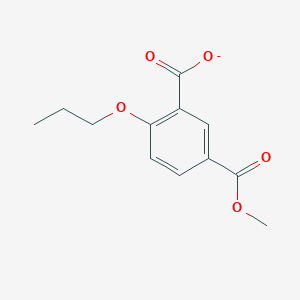
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
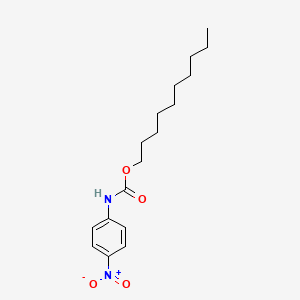

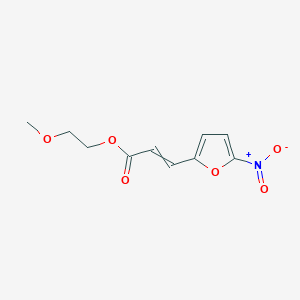
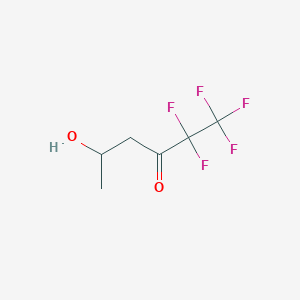
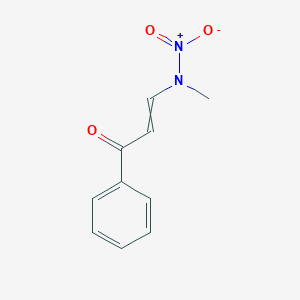
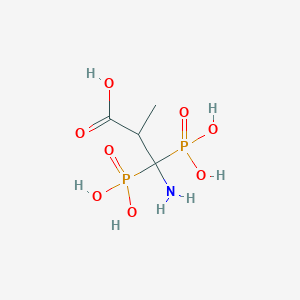
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
